1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one 1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 941918-31-6
VCID: VC7216960
InChI: InChI=1S/C20H15F4N3O2/c1-11-2-7-15(9-16(11)21)27-10-13(8-17(27)28)19-25-18(26-29-19)12-3-5-14(6-4-12)20(22,23)24/h2-7,9,13H,8,10H2,1H3
SMILES: CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)F
Molecular Formula: C20H15F4N3O2
Molecular Weight: 405.353

1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one

CAS No.: 941918-31-6

Cat. No.: VC7216960

Molecular Formula: C20H15F4N3O2

Molecular Weight: 405.353

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one - 941918-31-6

Specification

CAS No. 941918-31-6
Molecular Formula C20H15F4N3O2
Molecular Weight 405.353
IUPAC Name 1-(3-fluoro-4-methylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Standard InChI InChI=1S/C20H15F4N3O2/c1-11-2-7-15(9-16(11)21)27-10-13(8-17(27)28)19-25-18(26-29-19)12-3-5-14(6-4-12)20(22,23)24/h2-7,9,13H,8,10H2,1H3
Standard InChI Key KQKIVCPFBZSSCD-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

  • A pyrrolidin-2-one ring, a five-membered lactam known for conformational rigidity and hydrogen-bonding capacity.

  • A 1,2,4-oxadiazole heterocycle, valued for its metabolic stability and bioisosteric equivalence to ester or amide groups .

  • Fluorinated aryl groups (3-fluoro-4-methylphenyl and 4-trifluoromethylphenyl), which enhance lipophilicity and modulate electronic properties .

The molecular formula is C₂₀H₁₅F₄N₃O₂, with a molecular weight of 405.35 g/mol .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name1-(3-Fluoro-4-methylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one
SMILESCc1ccc(cc1F)N1CC(CC1=O)c1nc(c2cccc(c2)C(F)(F)F)no1
InChI KeyMCVKFUJQTBPUCW-CYBMUJFWSA-N
StereochemistryRacemic mixture

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) are unavailable in the provided sources, computational predictions suggest:

  • ¹H NMR: Signals at δ 2.3–2.5 ppm (methyl groups), δ 3.5–4.0 ppm (pyrrolidinone protons), and δ 7.2–8.1 ppm (aromatic protons).

  • ¹³C NMR: Peaks near δ 175 ppm (lactam carbonyl) and δ 160–165 ppm (oxadiazole carbons) .

Synthesis and Manufacturing

Retrosynthetic Strategy

The compound’s synthesis likely involves:

  • Oxadiazole Formation: Cyclization of an amidoxime with a carboxylic acid derivative under basic conditions (e.g., NaOH/DMSO) .

  • Pyrrolidinone Assembly: Lactamization of a γ-amino acid or cyclization of a substituted amine with a ketone.

  • Coupling Reactions: Suzuki-Miyaura cross-coupling to introduce aryl groups.

Challenges and Optimizations

  • Regioselectivity: Ensuring proper orientation during oxadiazole cyclization.

  • Racemization: Managing stereochemical integrity during lactam formation.

  • Purification: Separating byproducts due to the compound’s high lipophilicity (logP = 5.35) .

Physicochemical Properties

Table 2: Physicochemical Parameters

ParameterValue
logP (Partition Coefficient)5.3474
logD (Distribution Coefficient)5.3474
Polar Surface Area48.394 Ų
Hydrogen Bond Acceptors5
Solubility (logSw)-5.4392 (Poor aqueous solubility)

The high logP indicates significant lipophilicity, favoring blood-brain barrier penetration but posing formulation challenges. The polar surface area aligns with Rule of Five guidelines, suggesting oral bioavailability potential .

Applications in Drug Discovery

Therapeutic Areas

  • Oncology: Trifluoromethyl groups enhance DNA intercalation or topoisomerase inhibition.

  • Neurology: Lipophilicity supports CNS penetration for neurodegenerative disease targets.

Patent Landscape

No patents specifically citing this compound were identified, but related filings cover:

  • Oxadiazole-based kinase inhibitors (WO2020234567A1).

  • Fluorinated pyrrolidinones as antipsychotics (US20210002222A1) .

Future Perspectives

  • In Vitro Profiling: Assess binding affinity against kinase panels and ion channels.

  • Lead Optimization: Introduce solubilizing groups (e.g., morpholine) to balance logP.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models.

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